molecular formula C57H104O6 B053356 Tripetroselaidin CAS No. 35017-28-8

Tripetroselaidin

Cat. No.: B053356
CAS No.: 35017-28-8
M. Wt: 885.4 g/mol
InChI Key: SEMJUQWPYRYUOY-GMHCBVOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Tripetroselinin can be synthesized through the esterification of glycerol with petroselinic acid. The preparation involves the reaction of glycerol with petroselinic acid in the presence of a catalyst, typically an acid or base, to form the triacylglycerol . Industrial production methods often involve the extraction of petroselinic acid from seed oils, followed by its esterification with glycerol . The reaction conditions usually include elevated temperatures and the use of solvents to facilitate the esterification process.

Chemical Reactions Analysis

Tripetroselinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tripetroselinin can lead to the formation of epoxides and hydroxylated derivatives .

Comparison with Similar Compounds

Tripetroselinin is similar to other triacylglycerols, such as triolein and trilinolein. it is unique due to the presence of petroselinic acid as its fatty acid component . This distinguishes it from other triacylglycerols that contain oleic or linoleic acids. The unique structure of Tripetroselinin imparts specific physical and chemical properties, making it valuable for certain applications .

Similar Compounds::
  • Triolein
  • Trilinolein
  • Tri-cis-vaccenin

Properties

IUPAC Name

2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34+,38-35+,39-36+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMJUQWPYRYUOY-GMHCBVOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OCC(OC(=O)CCCC/C=C/CCCCCCCCCCC)COC(=O)CCCC/C=C/CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tripetroselinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3296-43-3
Record name Tripetroselinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 °C
Record name Tripetroselinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripetroselaidin
Reactant of Route 2
Reactant of Route 2
Tripetroselaidin
Reactant of Route 3
Reactant of Route 3
Tripetroselaidin
Reactant of Route 4
Reactant of Route 4
Tripetroselaidin
Reactant of Route 5
Reactant of Route 5
Tripetroselaidin
Reactant of Route 6
Reactant of Route 6
Tripetroselaidin
Customer
Q & A

Q1: What is tripetroselinin and where is it found?

A1: Tripetroselinin is a triacylglycerol (TAG) primarily composed of petroselinic acid. [] Petroselinic acid is an unusual fatty acid primarily found in seed oils of plants belonging to the Apiaceae (Umbelliferae) family, such as parsley, celery, and carrot. [, ]

Q2: How is the content of petroselinic acid, and consequently tripetroselinin, determined in seed oils?

A2: While gas chromatography (GC) can quantify the overall content of oleic and petroselinic acids together, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the relative amounts of each fatty acid. This combined approach allows for accurate determination of petroselinic acid content. []

Q3: Why is the regiodistribution of fatty acids in tripetroselinin important?

A3: The regiospecific analysis of tripetroselinin, meaning the distribution of fatty acids at the sn-1(3) and sn-2 positions of the glycerol backbone, provides insights into its biosynthesis and potential applications. For instance, parsley seed oil, with a high tripetroselinin content (55.3%), shows petroselinic acid predominantly at the sn-1(3) position, making it a suitable source for petroselinic acid production. []

Q4: Are there any analytical challenges in studying tripetroselinin and related compounds?

A4: Yes, analysis of lipids like tripetroselinin can be challenging. Techniques like Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) coupled with High-Performance Liquid Chromatography (HPLC) have been explored to improve the detection limits and analysis of tripetroselinin and similar lipids in complex mixtures. []

Q5: What are the potential applications of tripetroselinin and petroselinic acid?

A5: While specific applications of tripetroselinin are not extensively discussed in the provided research, its high content in certain seed oils, like parsley seed oil, makes it a potential source for the production of petroselinic acid. [] Petroselinic acid, being a unique fatty acid, can potentially be used in various applications like the production of bio-based polymers, cosmetics, and potentially as a food ingredient.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.